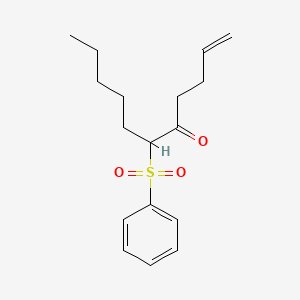

6-(Benzenesulfonyl)undec-1-EN-5-one

Description

Significance of Multifunctionalized Organic Compounds in Modern Synthesis

Multifunctionalized organic compounds are the bedrock of modern synthetic chemistry, enabling the construction of complex molecular architectures with high levels of efficiency and selectivity. openaccessjournals.com Their importance is underscored by their prevalence in pharmaceuticals, agrochemicals, and advanced materials. moravek.comquicktakes.io The strategic incorporation of multiple functional groups allows for sequential or cascade reactions, where a series of bond-forming events occur in a single pot, thereby streamlining synthetic routes and minimizing waste. researchgate.net This approach is a cornerstone of green chemistry, aiming for more sustainable chemical production. rsc.org Furthermore, the presence of diverse functional groups is often a prerequisite for biological activity, making these compounds vital in drug discovery and development. quicktakes.io

Overview of Sulfone-Containing Alkenes and Ketones in Contemporary Organic Transformations

The sulfone group is a powerful tool in organic synthesis, valued for its strong electron-withdrawing nature and its ability to act as a leaving group. nih.gov When present in a molecule alongside alkene and ketone functionalities, a wide array of synthetic transformations becomes accessible. β-keto sulfones and γ-keto sulfones, for instance, are highly versatile intermediates. researchgate.netnih.gov They can be synthesized through various methods, including the oxidation of β-keto sulfides, the alkylation of sodium sulfonates, and the oxosulfonylation of alkenes and alkynes. researchgate.net These compounds serve as precursors to a multitude of other molecules, as the sulfonyl group can be readily removed or can direct further reactions. nih.govcapes.gov.br The alkene moiety introduces a site of unsaturation that can participate in addition reactions, cycloadditions, and cross-coupling reactions, further expanding the synthetic utility of these systems. libretexts.org

Interdisciplinary Research Opportunities in Complex Undecenone Architectures

The intricate structure of undecenone derivatives, such as 6-(Benzenesulfonyl)undec-1-en-5-one, opens doors to interdisciplinary research. In medicinal chemistry, the combination of a ketone, an alkene, and a sulfone could be designed to interact with specific biological targets, potentially leading to new therapeutic agents. nih.gov The sulfone group, for example, is a common feature in a number of biologically active molecules. nih.gov In materials science, such polyfunctional compounds could serve as monomers for novel polymers with tailored thermal or mechanical properties, or as components in the design of new functional materials. moravek.comacs.org The study of these complex architectures also presents opportunities for collaboration between synthetic chemists, computational chemists, and biologists to predict and understand the structure-activity relationships that govern their behavior.

Properties of this compound

While specific experimental data for this compound is not widely available in the public domain, its properties can be predicted based on the constituent functional groups.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₂₂O₃S |

| Molecular Weight | 306.42 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and acetone, with low solubility in water. |

| Key Spectroscopic Features (Predicted) | |

| ¹H NMR | Signals corresponding to the vinyl protons of the undecene chain, the aromatic protons of the benzenesulfonyl group, and the aliphatic protons of the undecane (B72203) backbone. |

| ¹³C NMR | Resonances for the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (ketone), S=O (sulfone), and C=C (alkene) stretching vibrations. |

Synthesis and Reactivity

The synthesis of this compound would likely involve the strategic combination of precursors containing the key functional groups. A plausible approach could be the conjugate addition of a benzene (B151609) sulfinate salt to an appropriate α,β-unsaturated ketone. The reactivity of this molecule is dictated by the interplay of its three functional groups. The ketone can undergo nucleophilic addition and reactions at the α-carbon. The alkene is susceptible to electrophilic addition and can participate in various metal-catalyzed cross-coupling reactions. The benzenesulfonyl group can act as a directing group or be removed under reductive conditions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

80945-32-0 |

|---|---|

Molecular Formula |

C17H24O3S |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

6-(benzenesulfonyl)undec-1-en-5-one |

InChI |

InChI=1S/C17H24O3S/c1-3-5-8-14-17(16(18)13-6-4-2)21(19,20)15-11-9-7-10-12-15/h4,7,9-12,17H,2-3,5-6,8,13-14H2,1H3 |

InChI Key |

RNBZKUPIPGVPMI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Retrosynthesis and Prospective Synthetic Pathways for 6 Benzenesulfonyl Undec 1 En 5 One

Retrosynthetic Analysis of the 6-(Benzenesulfonyl)undec-1-en-5-one Carbon Skeleton

The carbon skeleton of this compound presents several opportunities for strategic bond disconnection. The presence of a ketone, a sulfone, and an alkene offers a variety of well-established synthetic transformations to consider in a retrosynthetic sense.

Disconnection Strategies at the C-C(O) Bond

A primary target for disconnection is the bond adjacent to the carbonyl group (C-C(O)). This approach is a common strategy in the retrosynthesis of ketones and leverages powerful carbon-carbon bond-forming reactions. fiveable.mealevelchemistry.co.uk For this compound, this could involve disconnecting the bond between C5 and C6.

This disconnection leads to two synthons: an acyl cation equivalent and an enolate equivalent. The corresponding synthetic equivalents would be an activated carboxylic acid derivative (e.g., an acyl chloride) and an organometallic reagent or an enolate derived from a simpler ketone.

Another viable disconnection at the C-C(O) bond is between C4 and C5. This would lead to a different set of synthons and corresponding synthetic equivalents. This strategy often involves conjugate addition reactions to α,β-unsaturated carbonyl compounds. alevelchemistry.co.uk

Disconnection Strategies at the C-SO₂Ar Bond

The carbon-sulfur bond of the sulfone group (C-SO₂Ar) provides another key disconnection point. Sulfones are typically synthesized through the oxidation of corresponding sulfides or by the reaction of sulfinate salts with electrophiles. wikipedia.org

Retrosynthetically, cleaving the C-S bond suggests a precursor sulfide (B99878) that can be oxidized to the target sulfone. This approach simplifies the carbon skeleton assembly, as the sulfide can be introduced earlier in the synthesis. Alternatively, the disconnection can lead to a sulfinate salt and an alkyl halide or another suitable electrophile. organic-chemistry.org

Disconnection Strategies Involving the C=C Olefinic Bond

The terminal olefin (C=C) in this compound can be retrosynthetically disconnected using transformations that form carbon-carbon double bonds. organic-chemistry.org A common and effective method is the Wittig reaction or one of its many variants, such as the Horner-Wadsworth-Emmons reaction. youtube.com

This disconnection leads to an aldehyde and a phosphonium (B103445) ylide. The aldehyde would contain the sulfonyl ketone portion of the molecule, while the ylide would be a simple one-carbon unit. This strategy is particularly advantageous for the synthesis of terminal olefins due to the high reliability and functional group tolerance of the Wittig-type reactions. organic-chemistry.org

Another approach for the C=C bond disconnection is through an elimination reaction, which would imply a precursor alcohol or halide. youtube.com

Methodologies for the Construction of Sulfone Functionalities

The sulfone group is a critical functional group in the target molecule. Its synthesis can be achieved through several reliable methods, primarily involving the oxidation of sulfur-containing precursors or the formation of the carbon-sulfur bond. wikipedia.org

Oxidation of Sulfides and Sulfoxides to Sulfones

The oxidation of sulfides is arguably the most direct and common method for the preparation of sulfones. acsgcipr.orgtandfonline.com This transformation can be achieved using a variety of oxidizing agents. The reaction proceeds through a sulfoxide (B87167) intermediate, and controlling the oxidation state can sometimes be a challenge. acsgcipr.org However, numerous reagents and conditions have been developed to selectively produce sulfones in high yields. organic-chemistry.orgacs.org

Common oxidizing agents include:

Hydrogen peroxide (H₂O₂): Often used in the presence of a catalyst, such as a metal oxide or a Lewis acid, to achieve efficient oxidation to the sulfone. organic-chemistry.orgmdpi.com It is considered a "green" oxidant as its only byproduct is water. researchgate.net

Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants capable of converting sulfides directly to sulfones. researchgate.net

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively oxidize sulfides to sulfones. organic-chemistry.org

N-Fluorobenzenesulfonimide (NFSI): Can be used for the selective oxidation of sulfides to either sulfoxides or sulfones by adjusting the stoichiometry of the reagent. rsc.org

The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone while avoiding unwanted side reactions, especially in the presence of other sensitive functional groups like the alkene in the target molecule. acsgcipr.orgtandfonline.com

Table 1: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion

| Oxidizing Agent | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Environmentally benign byproduct (water), cost-effective. researchgate.net | Often requires a catalyst and careful temperature control to prevent over-oxidation. organic-chemistry.orgmdpi.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective and often provides clean reactions. researchgate.net | Can be explosive, requires careful handling, and produces a solid byproduct. |

| Potassium Permanganate (KMnO₄) | Strong and readily available oxidant. organic-chemistry.org | Can be non-selective and lead to over-oxidation of other functional groups. |

| N-Fluorobenzenesulfonimide (NFSI) | Allows for controlled oxidation to either sulfoxide or sulfone. rsc.org | More expensive than other common oxidants. |

Alkylation and Arylation of Sulfinate Salts

An alternative and powerful strategy for constructing the C-SO₂Ar bond is through the nucleophilic reaction of sulfinate salts with electrophiles. organic-chemistry.orgnih.gov Sulfinate salts, which can be prepared from the corresponding sulfonyl chlorides, are excellent nucleophiles. rsc.org

This method involves the reaction of a benzenesulfinate (B1229208) salt with a suitable alkylating agent containing the undec-1-en-5-one backbone. The electrophilic partner would typically be an alkyl halide or a tosylate. Phase-transfer catalysis is often employed to facilitate the reaction between the inorganic sulfinate salt and the organic substrate. acs.org This approach offers a high degree of control and is generally tolerant of various functional groups. rsc.org The use of sulfinates as nucleophiles has been widely demonstrated in the synthesis of a diverse range of sulfone-containing compounds. nih.govrwth-aachen.ded-nb.info

Table 2: Key Considerations for the Alkylation of Sulfinate Salts

| Factor | Description |

| Sulfinate Salt | Sodium or lithium benzenesulfinate are commonly used. Their stability and solubility are important considerations. rsc.org |

| Electrophile | An alkyl halide (iodide, bromide, or chloride) or a sulfonate ester (tosylate, mesylate) corresponding to the desired alkyl group. The reactivity of the leaving group is a key factor. |

| Solvent | Polar aprotic solvents like DMF or DMSO are often used to dissolve the sulfinate salt. |

| Catalyst | Phase-transfer catalysts such as quaternary ammonium (B1175870) salts can be crucial for reactions involving two immiscible phases. acs.org |

Addition Reactions to Alkenes and Alkynes for Sulfone Formation

The introduction of the benzenesulfonyl group adjacent to a ketone, forming a β-keto sulfone, is a key challenge in the synthesis of the target molecule. β-keto sulfones are significant structural motifs in medicinal chemistry, and their synthesis has attracted considerable attention. nih.gov Various addition reactions to unsaturated carbon-carbon bonds provide effective routes to this functionality.

Copper-Catalyzed Oxidative Sulfonylation of Unsaturated Hydrocarbons

Copper catalysis offers a practical and attractive method for constructing β-keto sulfones from basic starting materials under mild conditions. researchgate.net One such approach involves the copper-catalyzed aerobic oxidative cross-coupling reaction for the synthesis of β-ketosulfones. researchgate.net Another effective method is the copper-catalyzed oxidative hydrosulfonylation of alkynes using sodium sulfinates in the air, which stereoselectively produces (E)-alkenyl sulfones. organic-chemistry.org This method is scalable and demonstrates good functional group tolerance. organic-chemistry.org

Challenges in these reactions include suppressing the oxidation of the sulfonyl anion and managing the oxidation of copper–alkenyl intermediates. organic-chemistry.org However, the use of specific ligands can overcome these issues. For instance, ligands like trans-N,N′-di-para-tosyl-1,2-cyclohexanediamine or 2,2′-bis(2-oxazoline) have been used with a copper(I) chloride catalyst to achieve good yields. organic-chemistry.org While terminal alkynes generally show excellent reactivity, internal alkynes may exhibit lower reactivity. organic-chemistry.org

More recently, a copper-catalyzed dehydrogenating methylsulfonylation of alkenes has been developed using CH₃SSO₃Na with hypervalent iodine reagents, providing a pathway to allyl methyl sulfones and alkenyl methyl sulfones. nih.gov This C-H bond oxidation strategy avoids the need for pre-functionalized alkene substrates. nih.gov

Table 1: Examples of Copper-Catalyzed Sulfonylation Reactions

| Catalyst/Reagents | Substrate | Product Type | Key Features |

|---|---|---|---|

| Copper Catalyst | Alkenes/Alkynes | β-Ketosulfones | Aerobic oxidative cross-coupling; good selectivity and yields. researchgate.net |

| CuCl / Ligand | Terminal & Internal Alkynes | (E)-Alkenyl Sulfones | Uses sodium sulfinates in air; syn-selective addition. organic-chemistry.org |

| Copper Catalyst / CH₃SSO₃Na | Alkenes | Allyl/Alkenyl Methyl Sulfones | C-H bond oxidation strategy; avoids pre-functionalization. nih.gov |

Radical Addition Reactions of Sulfonyl Chlorides to Olefins

Radical reactions provide a powerful alternative for forming carbon-sulfur bonds. Sulfonyl chlorides are versatile precursors for generating sulfonyl radicals, which can then add to unsaturated compounds like alkenes and alkynes. magtech.com.cn These reactions can be initiated using various methods, including photoredox catalysis. acs.org

For instance, iridium photoredox catalysis can activate sulfone tetrazoles to generate sulfonyl radicals, which are subsequently trapped by electron-deficient olefins in good to excellent yields. acs.org This method shows high tolerance for various functional groups. acs.org Another approach involves the vicinal addition of sulfonyl radicals to aryl alkyl alkynes, which are generated from the addition of a CF₃ radical to allylsulfonic acid derivatives followed by β-fragmentation. nih.gov This process yields tetra-substituted alkenes bearing both a sulfonyl and a trifluoromethyl group. nih.gov

Ruthenium(II) complexes have also been shown to catalyze the addition of arenesulfonyl chlorides to olefins. acs.org These radical-mediated processes are valuable for creating highly functionalized sulfonyl compounds. nih.gov

Table 2: Radical Addition Reactions for Sulfone Synthesis

| Radical Source | Substrate | Catalyst/Initiator | Product Type |

|---|---|---|---|

| Sulfone Tetrazoles | Electron-Deficient Olefins | Iridium Photoredox Catalyst | Dialkyl Sulfones |

| Allylsulfonic Acid Derivatives | Aryl Alkyl Alkynes | CF₃ Radical Initiator | Alkenylsulfonate Esters / Alkenylsulfonyl Fluorides |

Aerobic Oxysulfonylation of Alkenes with Sulfinic Acids

The direct difunctionalization of alkenes using sulfinic acids and molecular oxygen (O₂) represents an efficient strategy for synthesizing β-hydroxysulfones. nih.govrsc.org These compounds are direct precursors to the target β-keto sulfones, requiring a subsequent oxidation step. The reaction proceeds through dioxygen activation and can be applied to terminal, 1,1-disubstituted, and 1,2-disubstituted alkenes with a variety of aromatic sulfinic acids. rsc.org

In one of the first direct oxidative difunctionalizations, Lei and co-workers used a near-stoichiometric amount of pyridine (B92270) as a base in a chloroform (B151607) solvent to achieve good to excellent yields of β-hydroxysulfones. rsc.org This method is notable for its use of readily available reagents and an aerobic oxidant. nih.govbsb-muenchen.de

Hexatungstate-Catalyzed Cascade Hydroxysulfenylation/Selective Oxidation for β-Oxygen-Containing Sulfones

A sustainable and versatile method for preparing β-oxygen-containing sulfones, including β-keto sulfones, involves a hexatungstate-catalyzed cascade reaction. rsc.org This process utilizes alkenes, thiols, and hydrogen peroxide as an "oxy-sulfonylation reagent". researchgate.netrsc.org The multifunctional hexatungstate catalyst facilitates a sequential hydroxysulfenylation of the alkene followed by a selective oxidation process to yield either β-hydroxy sulfones or β-keto sulfones. rsc.org

This methodology is distinguished by its use of a commercially available catalyst, green reagents, and mild reaction conditions, with water as the only byproduct. rsc.org It demonstrates broad applicability, including the late-stage oxysulfonylation of complex molecules. rsc.org

Approaches for the Synthesis of Undec-1-en-5-one Scaffolds

The undec-1-en-5-one framework features a terminal alkene and a ketone separated by a three-carbon linker. The synthesis of such structures relies on robust carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions for Alkene and Ketone Units

The construction of the undec-1-en-5-one scaffold can be achieved through several classical and modern carbon-carbon bond-forming reactions that assemble the alkene and ketone functionalities. alevelchemistry.co.uk

Aldol (B89426) Reaction: The aldol reaction, which occurs between two carbonyl compounds, can form a β-hydroxy ketone, a key intermediate. alevelchemistry.co.ukncert.nic.in Subsequent dehydration (aldol condensation) can yield an α,β-unsaturated carbonyl compound. ncert.nic.in This is a fundamental reaction for building carbon frameworks. The acidity of the α-hydrogens of aldehydes and ketones is crucial for this transformation, enabling the formation of enol or enolate nucleophiles. ncert.nic.in

Grignard Reaction: The Grignard reaction is a powerful tool for forming carbon-carbon bonds by the addition of an organomagnesium halide (Grignard reagent) to an electrophile, such as an aldehyde or ketone. alevelchemistry.co.ukfiveable.me This reaction could be used to couple different fragments of the undec-1-en-5-one backbone.

Wittig Reaction: To specifically form the carbon-carbon double bond of the terminal alkene, the Wittig reaction is highly effective. alevelchemistry.co.ukfiveable.me This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene with high specificity. alevelchemistry.co.ukfiveable.me

Michael Addition: The Michael reaction, or Michael addition, involves the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. alevelchemistry.co.uk This could be a strategic step in assembling the carbon chain of the target molecule.

These reactions can be used in a multi-step synthesis to assemble the undec-1-en-5-one scaffold from simpler, commercially available starting materials. The specific sequence and combination of these reactions would be determined by a detailed retrosynthetic analysis.

Table 3: Mentioned Chemical Compounds

| Compound Name | Structure/Functional Group |

|---|---|

| This compound | Target Molecule |

| β-Keto Sulfone | Functional Group |

| Undec-1-en-5-one | Molecular Scaffold |

| (E)-Alkenyl Sulfone | Intermediate/Product Class |

| Sodium Sulfinate | Reagent |

| trans-N,N′-di-para-tosyl-1,2-cyclohexanediamine | Ligand |

| 2,2′-bis(2-oxazoline) | Ligand |

| CH₃SSO₃Na | Reagent |

| Allyl Methyl Sulfone | Product Class |

| Alkenyl Methyl Sulfone | Product Class |

| Sulfonyl Chloride | Reagent Class |

| Sulfone Tetrazole | Reagent Class |

| Alkenylsulfonate Ester | Product Class |

| Alkenylsulfonyl Fluoride (B91410) | Product Class |

| β-Hydroxysulfone | Intermediate/Product Class |

| Sulfinic Acid | Reagent Class |

| Thiol | Reagent Class |

| Hydrogen Peroxide | Reagent |

| Aldehyde | Functional Group |

| Ketone | Functional Group |

| Phosphonium Ylide | Reagent |

Olefin Metathesis Strategies in Sulfur-Containing Alkene Systems

Olefin metathesis stands as a formidable technique in organic synthesis for forging carbon-carbon double bonds. However, its application to sulfur-containing substrates, such as precursors to this compound, introduces distinct challenges, primarily concerning catalyst stability and reactivity. arkat-usa.org

The primary obstacle in the metathesis of sulfur-containing alkenes is the propensity of the sulfur atom to coordinate with the metal center of the catalyst, which is typically ruthenium-based. This interaction can lead to catalyst deactivation or "poisoning," thereby impeding the reaction. acs.org The oxidation state of the sulfur atom significantly influences its reactivity; sulfides are more problematic than the corresponding sulfones. arkat-usa.orgresearchgate.net For instance, while vinyl sulfides are generally unreactive, unsaturated sulfones undergo both ring-closing metathesis (RCM) and cross-metathesis (CM) in a more straightforward manner. arkat-usa.orgresearchgate.net

Several strategies have been devised to mitigate these challenges:

Catalyst Selection: The evolution of metathesis catalysts has led to more robust options. So-called 'second generation' ruthenium complexes, which feature an N-heterocyclic carbene (NHC) ligand, exhibit greater tolerance to sulfur functional groups compared to the earlier 'first generation' phosphine-based catalysts. umich.edu Molybdenum-based Schrock catalysts have also been shown to be compatible with substrates containing sulfide moieties. arkat-usa.org

Substrate Modification: The position of the sulfur atom relative to the alkene is critical. Allyl sulfones are more amenable to cross-metathesis than their vinyl sulfone counterparts, although the latter can still react under certain conditions with second-generation catalysts. arkat-usa.orgumich.edu

Reaction Conditions: The choice of solvent can also play a role. While many metathesis reactions are performed in chlorinated solvents, the use of fluorinated aromatic hydrocarbons has been shown to increase the efficiency of some reactions. researchgate.netumich.edu It is also noteworthy that even small concentrations of water can have a potent deactivating effect on many common ruthenium catalysts. acs.org

In the context of synthesizing this compound, a cross-metathesis reaction could be a viable approach to construct the undecene backbone. The compatibility of the sulfone group with modern ruthenium and molybdenum-based catalysts makes this a plausible strategy. arkat-usa.orgumich.edu For example, the cross-metathesis of phenyl vinyl sulfone with a suitable alkene partner has been successfully demonstrated. umich.edu

Table 1: Comparison of Catalyst Generations in Olefin Metathesis of Sulfur-Containing Compounds

| Catalyst Generation | Key Ligands | Tolerance to Sulfides | Tolerance to Sulfones | Reference |

| First Generation (e.g., Grubbs I) | Tricyclohexylphosphine (PCy₃) | Poor to moderate | Good | arkat-usa.org |

| Second Generation (e.g., Grubbs II) | N-Heterocyclic Carbene (NHC), PCy₃ | Moderate to Good | Excellent | arkat-usa.orgumich.edu |

| Hoveyda-Grubbs Type | N-Heterocyclic Carbene (NHC), Isopropoxystyrene | Moderate to Good | Excellent | researchgate.netumich.edu |

| Schrock Catalyst (Molybdenum-based) | Alkoxide, Imido | Good | Excellent | arkat-usa.org |

Chemo- and Regioselective Considerations in Multistep Synthesis

The synthesis of a polyfunctional molecule like this compound, which possesses a sulfone, a ketone, and a terminal alkene, demands rigorous control over chemo- and regioselectivity. rsc.orgresearchgate.net This involves carefully orchestrated reaction sequences, often employing protecting groups and selective functional group manipulations to ensure the desired outcome.

Orthogonal protection is a cornerstone of modern synthesis, enabling the selective deprotection of one functional group while others remain intact. wikipedia.orgorganic-chemistry.org This strategy is crucial when multiple reactive sites could interfere with a planned transformation. bham.ac.uk In a hypothetical synthesis of this compound, precursors might contain various functional groups that require temporary masking.

For example, if a synthetic intermediate contained both a primary alcohol and a ketone, the ketone could be protected as a cyclic acetal (B89532) (e.g., using ethylene (B1197577) glycol), which is stable to many reagents but can be removed under acidic conditions. wikipedia.org The alcohol could then be manipulated and, if necessary, protected with a different group, such as a silyl (B83357) ether (e.g., TBDMS), which is cleaved by a fluoride source. libretexts.org This orthogonality ensures that each group can be addressed independently. wikipedia.orgorganic-chemistry.org

The choice of protecting groups must be strategic, considering the conditions of all subsequent steps in the synthetic sequence. bham.ac.uk

Table 2: Illustrative Orthogonal Protecting Groups for Functional Groups Relevant to the Synthesis

| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference |

| Alcohol | Benzyl ether | Bn | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) | libretexts.org |

| Alcohol | tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole | TBAF or HF | libretexts.org |

| Ketone | Ethylene acetal | - | Ethylene glycol, Acid catalyst | Aqueous Acid (e.g., HCl) | wikipedia.org |

| Amine | tert-Butoxycarbonyl | Boc | Boc₂O | Strong Acid (e.g., TFA) | organic-chemistry.org |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., Piperidine) | wikipedia.org |

Functional group interconversions (FGIs) are fundamental transformations that convert one functional group into another. Achieving high selectivity is paramount to avoid unwanted side reactions on a multifunctional substrate.

In synthesizing this compound, several key FGIs would be necessary:

Sulfone Formation: The benzenesulfonyl group is typically installed by oxidizing a corresponding thioether. wikipedia.org A variety of oxidizing agents can accomplish this, and the choice of reagent and stoichiometry allows for selective oxidation to either the sulfoxide or the sulfone. rsc.orgorganic-chemistry.org For example, hydrogen peroxide in the presence of a suitable catalyst or meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. organic-chemistry.org

Ketone Formation: The ketone at the C-5 position could be generated from a secondary alcohol via oxidation. Numerous mild and selective methods exist, such as the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using reagents like pyridinium (B92312) chlorochromate (PCC), which minimize the risk of over-oxidation or side reactions with other functional groups like the alkene.

Alkene Formation: The terminal alkene could be introduced through various established methods. The Wittig reaction, for instance, would allow for the conversion of a precursor aldehyde into the required vinyl group. Alternatively, elimination reactions, such as the dehydration of a primary alcohol or the Hofmann elimination of a quaternary ammonium salt, could be employed at an appropriate stage.

The careful selection and sequencing of these FGIs are critical for the successful and efficient synthesis of the target molecule.

Mechanistic Investigations and Reactivity Profiles of 6 Benzenesulfonyl Undec 1 En 5 One

Transformations of the Terminal Alkene Moiety

The terminal alkene in 6-(Benzenesulfonyl)undec-1-en-5-one is a site of high electron density, making it susceptible to attack by electrophiles and a suitable partner in various addition and rearrangement reactions.

Electrophilic Addition Reactions

Electrophilic addition represents a fundamental class of reactions for alkenes. libretexts.org In the context of this compound, the double bond can act as a nucleophile, attacking an electrophilic species. libretexts.org This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The regioselectivity of the addition is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.

Table 1: Examples of Electrophilic Addition Reactions

| Reagent | Product | Description |

| HBr | 2-Bromo-6-(benzenesulfonyl)undecan-5-one | The double bond attacks the hydrogen of HBr, forming a secondary carbocation at C-2. The bromide ion then attacks the carbocation. |

| H₂O/H⁺ | 6-(Benzenesulfonyl)-2-hydroxyundecan-5-one | Acid-catalyzed hydration proceeds via a carbocation intermediate, leading to the formation of a secondary alcohol. |

Cycloaddition Chemistry, including Diels-Alder Reactions

The terminal alkene can participate in cycloaddition reactions, where it reacts with a 1,3-diene to form a six-membered ring in a concerted fashion. This [4+2] cycloaddition is known as the Diels-Alder reaction. vaia.comacademie-sciences.fr The stereochemistry of the dienophile is retained in the product. The reaction is typically favored by electron-withdrawing groups on the dienophile, a role that the benzenesulfonyl ketone moiety can influence electronically.

Table 2: Diels-Alder Reaction with this compound

| Diene | Dienophile | Product |

| 1,3-Butadiene | This compound | 4-(1-(Benzenesulfonyl)-2-oxooctyl)cyclohex-1-ene |

Transition metal-catalyzed cycloadditions also offer efficient routes to construct various ring systems. pku.edu.cn For instance, rhodium catalysts have been shown to be effective in promoting [3+2] cycloadditions with vinylcyclopropanes. pku.edu.cn

Olefin Metathesis Reactions for Structural Diversification

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, often catalyzed by ruthenium or molybdenum complexes. wikipedia.orgnih.gov This reaction allows for significant structural modifications. For this compound, cross-metathesis with another olefin can lead to the formation of a new internal alkene with a different substituent. Ring-closing metathesis (RCM) is also a possibility if another alkene is present in the molecule. nih.gov

Table 3: Olefin Metathesis Reactions

| Metathesis Type | Reaction Partner | Catalyst | Potential Product |

| Cross-Metathesis | Styrene | Grubbs Catalyst | 7-(Benzenesulfonyl)-1-phenyl-1-dodecen-6-one |

| Ring-Closing Metathesis | (Requires diene precursor) | Hoveyda-Grubbs Catalyst | Cycloalkenone derivative |

The efficiency of olefin metathesis can be influenced by factors such as the choice of catalyst and reaction conditions. sigmaaldrich.comrsc.org

Oxidative Transformations (e.g., Epoxidation, Dihydroxylation, Ozonolysis)

The terminal alkene is readily susceptible to oxidation. Epoxidation, typically carried out with peroxy acids like m-CPBA, results in the formation of an epoxide ring. Dihydroxylation, using reagents such as osmium tetroxide or potassium permanganate (B83412), yields a diol. Ozonolysis cleaves the double bond, and subsequent workup can provide either aldehydes or carboxylic acids.

Table 4: Oxidative Transformations of the Alkene

| Reaction | Reagent | Product |

| Epoxidation | m-CPBA | 6-(Benzenesulfonyl)-2-(oxiran-2-yl)undecan-5-one |

| Dihydroxylation | OsO₄, NMO | 6-(Benzenesulfonyl)-1,2-dihydroxyundecan-5-one |

| Ozonolysis (reductive workup) | 1. O₃ 2. Zn/H₂O | 5-(Benzenesulfonyl)-4-oxononanal |

Reactivity of the Ketone Functionality at C-5

The ketone group at the C-5 position provides a second major site for chemical reactions, primarily through nucleophilic additions to the electrophilic carbonyl carbon.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This addition reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Table 5: Nucleophilic Addition to the Ketone

| Nucleophile/Reagent | Product | Description |

| NaBH₄/MeOH | 6-(Benzenesulfonyl)undec-1-en-5-ol | Reduction of the ketone to a secondary alcohol. |

| CH₃MgBr/Et₂O | 6-(Benzenesulfonyl)-5-methylundec-1-en-5-ol | Addition of a Grignard reagent to form a tertiary alcohol. youtube.com |

| HCN/KCN | 6-(Benzenesulfonyl)-5-hydroxy-5-cyanoundec-1-ene | Formation of a cyanohydrin. |

The reactivity of the carbonyl can be influenced by the adjacent electron-withdrawing benzenesulfonyl group, which can enhance the electrophilicity of the carbonyl carbon.

Alpha-Functionalization via Enolate Chemistry (e.g., Aldol (B89426), Michael Additions)

The presence of two electron-withdrawing groups (carbonyl and sulfonyl) flanking the C6 position renders the proton at this site significantly acidic, facilitating the formation of a stabilized enolate anion under basic conditions. masterorganicchemistry.com This enolate is a soft nucleophile and is poised to react at the carbon atom with various soft electrophiles. bham.ac.uk

The formation of the enolate from this compound is regioselective due to the enhanced acidity of the C6 proton compared to the protons at C4. This enolate can then serve as a potent nucleophile in key carbon-carbon bond-forming reactions such as Aldol and Michael additions.

Aldol Additions: The enolate can react with aldehyde or ketone electrophiles in an Aldol addition. organic-chemistry.orgjackwestin.com This reaction would involve the nucleophilic attack of the C6 enolate onto the carbonyl carbon of the electrophile, forming a β-hydroxy ketone adduct after a workup step. The reaction's success depends on carefully controlled conditions to favor the desired cross-aldol reaction and prevent self-condensation or other side reactions. organic-chemistry.org

Michael Additions: As a stabilized carbanion, the enolate of this compound is an excellent Michael donor. organic-chemistry.org It can undergo conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or other Michael acceptors. This 1,4-addition is a thermodynamically controlled process that results in the formation of a new carbon-carbon bond at the β-position of the Michael acceptor. organic-chemistry.org

The table below summarizes the expected outcomes of the alpha-functionalization of this compound via its enolate.

| Reaction Type | Electrophile Example | Expected Product Type |

| Aldol Addition | Acetaldehyde | β-Hydroxy ketone adduct |

| Michael Addition | Methyl vinyl ketone | 1,5-Dicarbonyl compound |

| Alkylation | Methyl iodide | C6-alkylated derivative |

| Halogenation | Bromine (Br₂) | α'-Halogenated ketone |

Stereoselective Reduction Pathways of the Ketone

The ketone functionality at C5 is prochiral, meaning its reduction can lead to the formation of a new stereocenter, yielding a chiral secondary alcohol. The stereochemical outcome of this reduction can be controlled through various stereoselective methods. wikipedia.org These methods can be broadly categorized into reagent-controlled and catalyst-controlled processes.

Diastereoselective Reduction: Substrate-controlled reductions are influenced by the existing stereochemistry of the molecule. However, for this compound, the primary focus is on enantioselective reduction.

Enantioselective Reduction:

Catalytic Hydrogenation: Asymmetric transfer hydrogenation or hydrogenation using chiral transition metal catalysts (e.g., Ru-, Rh-, or Ir-based complexes with chiral ligands) can achieve high enantioselectivity. wikipedia.orgacs.org For α,β-unsaturated ketones, chemoselectivity between the C=C and C=O bonds is a key consideration. Some catalytic systems are designed to selectively reduce the ketone in the presence of the alkene. acs.orgorganic-chemistry.org

Stoichiometric Chiral Reagents: Chiral hydride reagents, such as those derived from boron (e.g., CBS reagents), can provide high levels of enantiomeric excess.

Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of prochiral ketones, including β-keto sulfones. researchgate.netresearchgate.net These reactions are often performed under mild, aqueous conditions and can exhibit exceptional chemo-, regio-, and stereoselectivity. researchgate.net

The choice of reducing agent determines whether 1,2-reduction (to the allylic alcohol) or 1,4-reduction (conjugate reduction of the alkene) occurs. Reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) are known to favor the 1,2-reduction of the ketone in α,β-unsaturated systems. acgpubs.org

The following table outlines potential stereoselective reduction pathways for the ketone in this compound.

| Reduction Method | Reagent/Catalyst | Expected Selectivity | Product |

| Asymmetric Transfer Hydrogenation | Chiral Ru-diamine complex / Formic acid | High enantioselectivity (R or S) | Chiral allylic alcohol |

| Luche Reduction | NaBH₄ / CeCl₃ | High 1,2-chemoselectivity | Racemic allylic alcohol |

| Enzymatic Reduction | Alcohol Dehydrogenase (ADH) | High enantioselectivity (R or S) | Chiral β-hydroxy sulfone (assuming conjugate reduction occurs first or is also catalyzed) |

Chemical Behavior of the Benzenesulfonyl Group

The benzenesulfonyl group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. masterorganicchemistry.comwikipedia.org It acidifies the adjacent C-H bond and can act as a leaving group or participate in rearrangements under specific conditions.

The Sulfone as an Activating Group in Conjugate Additions

The benzenesulfonyl group is a strong activating group due to its ability to withdraw electron density through both inductive and resonance effects. masterorganicchemistry.com In the context of conjugate additions, this activation can be interpreted in two ways:

Activation of a Michael Acceptor: When attached to a double bond (as in vinyl sulfones), the sulfonyl group makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a Michael-type addition. acs.org

Activation of a Michael Donor: In this compound, the primary role of the sulfone is to activate the adjacent C6 position. By stabilizing the formation of an α-sulfonyl carbanion (enolate), it facilitates the molecule's role as a potent Michael donor in reactions with other Michael acceptors, as discussed in section 3.2.2.

Therefore, while the sulfone group itself is a key component of many Michael acceptors, in this specific molecule, its main activating role is to enable the formation of a nucleophilic enolate that can then participate in conjugate additions.

Sulfone as a Leaving Group: Elimination Reactions (e.g., Julia-Lythgoe Olefination)

The benzenesulfonyl group can function as an excellent leaving group in various elimination reactions, most notably the Julia-Lythgoe olefination and its modifications. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for synthesizing alkenes from sulfones and carbonyl compounds.

For this compound, the Julia-Lythgoe olefination would not be a direct transformation. It would first require the reduction of the ketone at C5 to the corresponding β-hydroxy sulfone. This intermediate can then be acylated (e.g., with acetic anhydride (B1165640) or benzoyl chloride) and subsequently treated with a reducing agent like sodium amalgam or samarium(II) iodide. wikipedia.orgyoutube.com The process involves a reductive elimination mechanism that typically yields the more stable E-alkene with high stereoselectivity. youtube.comyoutube.com

The sequence would be:

Reduction: this compound is reduced to 6-(Benzenesulfonyl)undec-1-en-5-ol.

Activation: The hydroxyl group is converted into a good leaving group (e.g., acetate).

Elimination: Reductive elimination removes the sulfone and acetate (B1210297) groups to form a new double bond.

Ramberg-Bäcklund Rearrangements and Related Processes

The Ramberg-Bäcklund reaction is a classic transformation that converts α-halo sulfones into alkenes through the extrusion of sulfur dioxide. wikipedia.orgsynarchive.com This reaction requires the presence of a halogen on one α-carbon and a proton on the other α'-carbon relative to the sulfone group. organic-chemistry.orgorganicreactions.org

To subject this compound to a Ramberg-Bäcklund rearrangement, it would first need to be halogenated at the C6 position. Given the acidity of this position, halogenation can be achieved using standard reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under basic conditions. organic-chemistry.org

The subsequent steps of the mechanism are:

Deprotonation: A strong base removes the proton from the α-carbon (C4 side of the original ketone).

Intramolecular Cyclization: The resulting carbanion displaces the halide at C6 to form a transient three-membered thiirane (B1199164) dioxide intermediate. organic-chemistry.org

Extrusion: This unstable intermediate spontaneously decomposes, releasing sulfur dioxide (SO₂) and forming a new carbon-carbon double bond. wikipedia.org

This rearrangement would ultimately replace the C-SO₂-C bond with a C=C bond, leading to a new unsaturated product.

Stability and Cleavage of the Carbon-Sulfur Bond

The carbon-sulfur bond in aryl sulfones is generally robust and stable to many reaction conditions. nih.gov However, it can be cleaved under reductive conditions. This process, known as reductive desulfonylation, replaces the sulfonyl group with a hydrogen atom. wikipedia.org

Several reagents are effective for this transformation, including:

Active Metals: Sodium amalgam (Na/Hg) and aluminum amalgam (Al/Hg) are classical reagents for this purpose. wikipedia.org

Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent that is often used for the reductive cleavage of C-S bonds under mild conditions. acs.org

Transition Metal Catalysis: Palladium-based catalysts in the presence of a hydride source can also effect desulfonylation. wikipedia.org

For this compound, treatment with a suitable reducing agent would cleave the C6-S bond, removing the benzenesulfonyl group and yielding undec-1-en-5-one. This reaction provides a method to use the sulfone as a temporary activating group that can be removed after it has served its synthetic purpose.

Synergistic and Antagonistic Effects Between Functional Groups

The unique molecular architecture of this compound, featuring a β-keto sulfone, a terminal alkene, and a linear alkyl chain, gives rise to a complex interplay of its constituent functional groups. This interplay can lead to synergistic effects, where the groups cooperate to facilitate unique transformations, or antagonistic effects, where they compete in chemical reactions. Understanding these interactions is crucial for predicting and controlling the compound's reactivity.

Cascade and Domino Reactions Initiated by Multifunctionality

The presence of multiple reactive sites within this compound makes it an ideal substrate for cascade and domino reactions. These reactions, defined as a sequence of two or more bond-forming transformations occurring under the same conditions without the addition of new reagents, offer a powerful strategy for the rapid construction of complex molecular frameworks from a single starting material. nih.govbeilstein-journals.org The multifunctionality of the title compound allows for the initiation of such sequences at different points, leading to a diverse array of potential products.

The β-keto sulfone moiety itself is a versatile functional group, known to participate in various organic transformations. rsc.org For instance, research has shown that β-keto sulfones can be synthesized through multicomponent cascade reactions involving the functionalization of alkenes and alkynes. acs.orgfao.orgacs.orgnih.govresearchgate.net In a reverse sense, the pre-existing β-keto sulfone and alkene in this compound can be envisioned to participate in intramolecular cyclization cascades.

One potential cascade pathway could be initiated by the reaction of the terminal alkene. For example, a transition-metal-catalyzed process could first engage the double bond, followed by an intramolecular reaction with the enolate of the β-keto sulfone. Such a sequence could lead to the formation of cyclic structures, with the potential for high stereocontrol. The specific outcome would be highly dependent on the choice of catalyst and reaction conditions. For example, nickel-catalyzed ring-opening/cyclization cascades have been demonstrated for other bicyclic alkenes, highlighting the potential for such transformations. beilstein-journals.org

Alternatively, a reaction could be initiated at the β-keto sulfone. The active methylene (B1212753) group flanked by the ketone and sulfone is acidic and can be readily deprotonated to form a stabilized carbanion. This nucleophile could then participate in an intramolecular Michael addition to a suitably activated alkene, although the terminal double bond in this compound is not an ideal Michael acceptor without prior functionalization. However, under radical conditions, the story could be different. The generation of a radical at the α-position to the sulfonyl group could be followed by cyclization onto the terminal alkene, leading to five- or six-membered rings depending on the regioselectivity of the radical addition.

The following table outlines potential domino reactions involving substrates with similar functionalities, which could be extrapolated to this compound.

| Initiating Functional Group | Potential Subsequent Reactions | Potential Product Type |

| Alkene | Hydroformylation, Carbonyl-ene reaction | Cyclic hemiacetals, Bicyclic ethers |

| β-Keto Sulfone | Enolate formation, Intramolecular alkylation | Carbocyclic and heterocyclic rings |

| Alkene and β-Keto Sulfone | [4+2] Cycloaddition (Diels-Alder) | Fused bicyclic systems |

Domino reactions involving Heck reactions followed by electrocyclizations or other cyclizations are also well-documented for various substrates and could be conceptually applied here. uni-rostock.de A palladium-catalyzed intramolecular Heck-type reaction, for instance, could lead to the formation of a cyclic intermediate that undergoes further transformations. organic-chemistry.org

Chemo- and Stereoselective Control in Competitive Reactions

The presence of multiple reactive sites in this compound inevitably leads to competition between different reaction pathways. Achieving chemo- and stereoselectivity is therefore a primary challenge and a key area of investigation. The relative reactivity of the terminal alkene and the β-keto sulfone can be modulated by the choice of reagents and catalysts.

For instance, in a reduction reaction, a chemoselective reducing agent could target the ketone over the alkene or vice versa. The reduction of the carbonyl group in β-keto sulfones is a known transformation to produce β-hydroxy sulfones. mdpi.com The choice of reducing agent, such as sodium borohydride or more complex metal hydrides, would influence the outcome. Similarly, catalytic hydrogenation could potentially reduce the double bond, leaving the ketone intact, or reduce both functionalities depending on the catalyst and conditions.

In reactions involving nucleophilic attack, the electrophilic nature of both the carbonyl carbon and, under certain conditions, the double bond, presents another point of competition. A soft nucleophile would likely favor conjugate addition to an activated alkene (if present), while a hard nucleophile would preferentially attack the carbonyl group.

Stereoselectivity is also a critical consideration, particularly in cyclization reactions. The formation of new stereocenters during a cascade reaction can be controlled by using chiral catalysts or auxiliaries. Asymmetric catalysis of domino reactions is a rapidly developing field, with examples of enantioselective ketone-ene reactions and Heck reactions. organic-chemistry.org For this compound, an intramolecular cyclization could lead to products with multiple stereocenters, and controlling their relative and absolute configuration would be a significant synthetic challenge.

The table below summarizes the potential for selective reactions based on the functional groups present.

| Reagent/Catalyst Type | Targeted Functional Group | Potential Outcome |

| Hydride reducing agents (e.g., NaBH4) | Ketone | Selective reduction to β-hydroxy sulfone mdpi.com |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Alkene and/or Ketone | Reduction of one or both functionalities |

| Organometallic reagents (e.g., Grignard) | Ketone | Nucleophilic addition to the carbonyl |

| Chiral Lewis acids | Alkene or Ketone | Asymmetric catalysis of cycloadditions or reductions |

Ultimately, the specific reaction pathway that this compound undertakes will be a fine balance of electronic and steric factors, dictated by the chosen reaction conditions. The synergistic and antagonistic effects of its functional groups make it a fascinating subject for mechanistic and synthetic studies.

Advanced Spectroscopic and Spectrometric Characterization of 6 Benzenesulfonyl Undec 1 En 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 6-(Benzenesulfonyl)undec-1-en-5-one would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The benzenesulfonyl group's aromatic protons would typically appear as multiplets in the downfield region (around 7.5-7.9 ppm). The vinyl protons of the undec-1-ene moiety would also be in a characteristic downfield region, with the internal proton showing a complex multiplet due to coupling with the terminal vinyl protons. The protons on the carbon adjacent to the sulfonyl group and the ketone would be deshielded and appear at a lower field than typical alkyl protons. The remaining methylene (B1212753) and methyl protons of the undecyl chain would resonate in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound (Note: This is a predicted data table based on typical chemical shifts for similar functional groups, as specific experimental data is not publicly available.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (ortho) | 7.8-7.9 | d | ~7-8 |

| Aromatic-H (meta, para) | 7.5-7.7 | m | - |

| =CH (internal) | 5.7-5.9 | m | - |

| =CH₂ (terminal) | 5.0-5.2 | m | - |

| -SO₂-CH- | 4.0-4.2 | t | ~7-8 |

| -CH₂-C=O | 2.8-3.0 | t | ~7-8 |

| Allylic -CH₂- | 2.2-2.4 | q | ~7 |

| Aliphatic -CH₂- | 1.2-1.8 | m | - |

| Terminal -CH₃ | 0.8-0.9 | t | ~7 |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the ketone is highly deshielded and would appear significantly downfield (around 200-210 ppm). The carbons of the benzene (B151609) ring would resonate in the aromatic region (around 127-140 ppm). The olefinic carbons would appear between 115 and 140 ppm. The carbon atom attached to the sulfonyl group would also be downfield shifted.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This is a predicted data table based on typical chemical shifts, as specific experimental data is not publicly available.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ketone) | 205-210 |

| Aromatic C (ipso) | 138-140 |

| Aromatic C-H (ortho, meta, para) | 127-134 |

| =CH (internal) | 135-138 |

| =CH₂ (terminal) | 117-120 |

| -SO₂-CH- | 65-70 |

| -CH₂-C=O | 40-45 |

| Allylic -CH₂- | 30-35 |

| Aliphatic -CH₂- | 22-32 |

| Terminal -CH₃ | ~14 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, by showing correlations between the protons of the undecyl chain and between the vinyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in connecting the benzenesulfonyl group to the undecyl chain and confirming the position of the ketone and the double bond.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands. A strong, sharp peak around 1715 cm⁻¹ would indicate the C=O stretch of the ketone. The sulfonyl group (SO₂) would show two strong stretching vibrations, typically around 1320-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The C=C stretch of the alkene would appear around 1640 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for this compound (Note: This is a predicted data table based on typical IR frequencies for similar functional groups, as specific experimental data is not publicly available.)

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Alkene =C-H stretch | 3080-3020 | Medium |

| Aliphatic C-H stretch | 2960-2850 | Strong |

| Ketone C=O stretch | ~1715 | Strong, Sharp |

| Alkene C=C stretch | ~1640 | Medium |

| Aromatic C=C stretch | 1600-1450 | Medium-Weak |

| Asymmetric SO₂ stretch | 1320-1300 | Strong |

| Symmetric SO₂ stretch | 1160-1140 | Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its molecular formula, C₁₇H₂₄O₃S. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation, with characteristic losses of the benzenesulfonyl group, parts of the undecyl chain, and cleavage adjacent to the ketone.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. wikipedia.org For this compound, a detailed MS/MS analysis would provide significant insights into its molecular structure by mapping its fragmentation pathways.

Upon introduction into the mass spectrometer, typically using a soft ionization technique such as electrospray ionization (ESI) to minimize in-source fragmentation, the molecule would be expected to form a protonated molecule, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would initiate a cascade of fragmentation events. The fragmentation pattern would be dictated by the presence of the α,β-unsaturated ketone, the β-ketosulfone moiety, and the phenylsulfone group. acs.orgnih.govresearchgate.netnih.gov

A plausible fragmentation pathway for protonated this compound is outlined below:

Initial Precursor Ion: The protonated molecule, [C₁₇H₂₄O₃S + H]⁺, would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Key Fragmentation Pathways:

Loss of the Phenylsulfonyl Group: A primary and highly probable fragmentation would involve the cleavage of the C-S bond, leading to the loss of a benzenesulfonyl radical (C₆H₅SO₂) or a benzenesulfinic acid molecule (C₆H₅SO₂H) after rearrangement. This would result in a significant neutral loss and a prominent fragment ion.

α-Cleavage adjacent to the Carbonyl Group: Cleavage of the bond between the carbonyl carbon (C5) and the carbon bearing the sulfonyl group (C6) is another expected fragmentation. This would yield two primary fragment series depending on which side retains the charge.

McLafferty-type Rearrangements: The undecenyl chain provides opportunities for hydrogen rearrangements, particularly a γ-hydrogen transfer to the carbonyl oxygen, followed by cleavage of the α,β-bond. wikipedia.org

Fragmentation of the Undecenyl Chain: The aliphatic chain can undergo a series of successive losses of small neutral molecules like ethylene (B1197577) or other hydrocarbon fragments.

Rearrangement to Sulfinate Esters: Phenyl sulfones are known to undergo rearrangement to sulfinate esters under mass spectrometric conditions, which would then lead to characteristic fragment ions. nih.govcdnsciencepub.com

Hypothetical MS/MS Fragmentation Data Table:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity |

| 309.15 | 167.10 | 142.04 | [M+H - C₆H₅SO₂H]⁺ |

| 309.15 | 141.02 | 168.13 | [M+H - C₆H₅SO₂]⁺ |

| 309.15 | 97.06 | 212.09 | [C₆H₅CH₂]⁺ |

| 309.15 | 77.04 | 232.11 | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Determination

As of the latest available data, a crystal structure for this compound has not been deposited in crystallographic databases. However, based on studies of similar β-keto sulfones, a hypothetical solid-state structure can be proposed. nih.gov X-ray crystallography would provide definitive proof of its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

Should a suitable single crystal of this compound be obtained, the analysis would likely reveal the following structural features:

Molecular Conformation: The molecule would adopt a conformation that minimizes steric hindrance between the bulky benzenesulfonyl group and the undecenyl chain. The torsion angles around the C5-C6 bond would be of particular interest.

Bond Lengths and Angles: The C=O bond of the ketone would exhibit a typical double bond character. The S=O bond lengths in the sulfonyl group would be consistent with a delocalized double bond. The C-S bond length would be indicative of a single bond.

Intermolecular Interactions: In the solid state, molecules would likely be held together by a network of weak intermolecular forces, such as C-H···O hydrogen bonds involving the sulfonyl and carbonyl oxygen atoms. nih.gov Pi-stacking interactions between the phenyl rings of adjacent molecules might also be observed.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value | Reference |

| Crystal System | Monoclinic or Orthorhombic | nih.gov |

| Space Group | P2₁/c or similar | nih.gov |

| C=O Bond Length | ~1.22 Å | |

| S=O Bond Length | ~1.44 Å | nih.gov |

| C-S Bond Length | ~1.77 Å | nih.gov |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment (if chiral)

The presence of a stereocenter at the C6 position, the carbon atom bearing the benzenesulfonyl group, renders this compound a chiral molecule. Chiroptical spectroscopic techniques, particularly Circular Dichroism (CD), would be instrumental in determining the absolute configuration of its enantiomers. wikipedia.orgdaveadamslab.comlibretexts.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.

Chromophores: The primary chromophores in this compound are the α,β-unsaturated ketone and the phenylsulfonyl group. The n→π* and π→π* electronic transitions of the carbonyl group in the chiral environment would give rise to distinct Cotton effects in the CD spectrum. rsc.orgrsc.org

Exciton (B1674681) Coupling: It is also possible that exciton coupling between the phenyl ring of the benzenesulfonyl group and the α,β-unsaturated ketone chromophore could occur, leading to a bisignate Cotton effect that would be highly informative for assigning the absolute configuration.

Solvent Effects: The position and sign of the Cotton effects can be influenced by the solvent. Therefore, CD spectra would ideally be recorded in a range of solvents of varying polarity to obtain a comprehensive chiroptical profile. rsc.org

By comparing the experimentally obtained CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of a given enantiomer of this compound could be unambiguously assigned. nih.gov

Computational and Theoretical Studies of 6 Benzenesulfonyl Undec 1 En 5 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the behavior of 6-(Benzenesulfonyl)undec-1-en-5-one. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital interactions.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. researchgate.net This process involves optimizing the molecular structure to find the lowest energy conformation. For a molecule like this compound, which contains a flexible undecene chain, a rigid phenyl group, and polar sulfonyl and ketone functionalities, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles.

The choice of the functional and basis set is critical for accuracy. A common approach would involve a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, like 6-311+G**, which includes polarization and diffuse functions to accurately describe the electronic distribution around the electronegative oxygen and sulfur atoms. researchgate.net The results of such a calculation would provide a clear picture of the molecule's preferred shape and the relative positions of its functional groups.

Illustrative Data Table: Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311+G ))**

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C=C | ~1.34 Å | |

| S=O | ~1.45 Å | |

| C-S | ~1.78 Å | |

| Bond Angle | C-SO2-C | ~105° |

| C-CO-C | ~118° | |

| Dihedral Angle | C-C-S-C | Variable (Conformation Dependent) |

Note: The data presented in this table is illustrative and represents typical values for similar functional groups. Actual values would be derived from specific DFT calculations on the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com

Illustrative Data Table: FMO Analysis of this compound

| Molecular Orbital | Energy (eV) (Illustrative) | Primary Atomic Contributions | Implied Reactivity |

| HOMO | -7.2 | Phenyl ring, C=C double bond | Nucleophilic character, site for electrophilic attack |

| LUMO | -2.5 | β-carbon of enone, carbonyl carbon | Electrophilic character, site for nucleophilic attack |

| HOMO-LUMO Gap | 4.7 | Indicator of chemical stability and reactivity |

Note: The energy values are for illustrative purposes and would be determined by specific quantum chemical calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the undecene chain in this compound means that the molecule can exist in numerous spatial arrangements, or conformations. acs.orgrsc.org Understanding the relative energies of these conformers is essential for predicting the molecule's behavior.

A systematic conformational search would be performed to identify all low-energy conformers. This involves rotating the single bonds in the alkyl chain and calculating the energy of each resulting structure. From this search, a global minimum energy conformer can be identified, which represents the most stable and thus most populated conformation of the molecule under given conditions. The presence of bulky groups like the benzenesulfonyl moiety will create steric hindrance that significantly influences the preferred conformations. lumenlearning.com

To gain a more detailed understanding of the conformational flexibility, a torsional potential energy surface (PES) can be mapped. nih.govnih.gov This involves systematically rotating one or more dihedral angles and calculating the energy at each step. For this compound, a key PES would map the rotation around the C-S bond and the adjacent C-C bonds in the alkyl chain. The resulting map would visualize the energy barriers between different conformers and identify the transition states that connect them. This information is invaluable for understanding the dynamics of the molecule. chemrxiv.org

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. chemsoc.org.cn For this compound, a key reaction to study would be the conjugate addition of a nucleophile to the enone system. libretexts.org

By modeling the reaction pathway, it is possible to identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. DFT calculations can be used to locate these transition states and compute the activation energies for different possible reaction pathways. rsc.org This allows for predictions of reaction outcomes and selectivities. For instance, calculations could determine whether a 1,4-conjugate addition or a 1,2-addition to the carbonyl group is more favorable. rsc.org Such studies provide mechanistic insights that are crucial for the rational design of new synthetic methods. researchgate.net

Transition State Characterization for Key Synthetic Steps

A plausible and common method for synthesizing β-keto sulfones is through the conjugate addition of a sulfinate salt to an α,β-unsaturated ketone (a Michael addition). thieme-connect.comwikipedia.orgmasterorganicchemistry.com For this compound, a key synthetic step would therefore be the reaction of an appropriate enone with a benzenesulfinate (B1229208) nucleophile.

Computational modeling can be employed to characterize the transition state of this crucial carbon-sulfur bond-forming step. Theoretical chemists use algorithms to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This structure is not a stable molecule but a fleeting arrangement of atoms at the peak of the energy barrier between reactants and products.

For the conjugate addition leading to this compound, the transition state would be characterized by:

An elongated and partially formed bond between the sulfur atom of the benzenesulfinate and the β-carbon (C6) of the undec-1-en-5-one system.

The negative charge, initially on the sulfinate, being delocalized across the S-C-C-C-O π-system of the forming molecule. wikipedia.org

A specific geometry where the angle of nucleophilic attack is optimized to allow for maximum orbital overlap between the sulfur nucleophile and the π* antibonding orbital of the C=C double bond.

The successful location of a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion of the atoms along the reaction coordinate towards the product. ekb.eg

Determination of Activation Energies and Reaction Pathways

Once the energies of the reactants, the transition state, and the products are calculated using a selected level of theory (e.g., DFT with a functional like B3LYP and a substantial basis set), the activation energy (Ea) for the reaction can be determined. youtube.comyoutube.com The activation energy is the difference in energy between the transition state and the initial reactants.

A lower activation energy implies a faster reaction rate, as a larger fraction of molecules will possess the necessary thermal energy to overcome the energy barrier. Computational studies can compare different potential pathways or the effects of catalysts, which function by providing an alternative reaction pathway with a lower activation energy.

The reaction pathway for the synthesis of this compound via conjugate addition can be visualized with a reaction coordinate diagram. This diagram would plot the potential energy of the system as the sulfinate nucleophile approaches the enone, passes through the high-energy transition state, and finally relaxes to the more stable keto-sulfone product. Such diagrams are fundamental tools for understanding reaction kinetics and mechanisms. nih.gov

Prediction and Validation of Spectroscopic Properties

Computational methods are not only for studying reactivity but are also highly effective at predicting the spectroscopic properties of molecules. These theoretical predictions are invaluable for confirming the identity of a synthesized compound by comparing the calculated spectra to experimental data.

Theoretical Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with remarkable accuracy. The standard method involves first optimizing the molecule's three-dimensional geometry at a given level of theory. Following this, a specialized calculation, often using the Gauge-Including Atomic Orbital (GIAO) method, is performed to determine the magnetic shielding at each atomic nucleus. chemaxon.comnih.govacs.org

These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). For this compound, the predicted chemical shifts would reflect its distinct electronic environment. Key predicted shifts are summarized in the table below. The deshielding effects of the electron-withdrawing sulfonyl and carbonyl groups, as well as the anisotropy of the benzene (B151609) ring, are all accounted for in the calculations. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are theoretically predicted values and may differ slightly from experimental results.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (CH₂) | ~5.10 - 5.25 | ~118.5 | Terminal alkene, diastereotopic protons |

| C2 (CH) | ~5.80 - 5.95 | ~135.0 | Internal alkene proton |

| C3 (CH₂) | ~2.30 | ~38.0 | Allylic protons |

| C4 (CH₂) | ~2.65 | ~42.5 | Protons α to carbonyl |

| C5 (C=O) | - | ~205.0 | Ketone carbonyl carbon |

| C6 (CH) | ~4.10 | ~68.0 | Proton α to both sulfonyl and carbonyl groups |

| C7 (CH₂) | ~1.80, ~1.60 | ~31.5 | Methylene (B1212753) protons |

| C8-C10 (CH₂) | ~1.25 - 1.40 | ~22.5 - 29.0 | Alkyl chain methylene groups |

| C11 (CH₃) | ~0.90 | ~14.0 | Terminal methyl group |

| Phenyl (ortho) | ~7.90 | ~129.0 | Aromatic protons adjacent to SO₂ |

| Phenyl (meta) | ~7.60 | ~129.5 | Aromatic protons |

| Phenyl (para) | ~7.70 | ~134.0 | Aromatic proton |

Vibrational Frequency Analysis for IR Spectral Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. Computational vibrational analysis calculates these frequencies from first principles. ekb.eg After geometry optimization, a frequency calculation is performed, which determines the energies of the normal modes of vibration.

For this compound, this analysis can predict the precise wavenumbers for key stretching and bending modes. The most characteristic vibrations would be the C=O stretch of the ketone, the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group, and the C=C stretch of the terminal alkene. youtube.comnih.gov These calculated frequencies, often scaled by a small factor to correct for systematic errors in the theoretical method, can be compared directly with an experimental IR spectrum to confirm the presence of these functional groups.

Predicted Key IR Vibrational Frequencies for this compound Note: These are theoretically predicted values and may differ slightly from experimental results.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1715 | Strong |

| SO₂ (Sulfonyl) | Asymmetric Stretching | ~1320 | Strong |

| SO₂ (Sulfonyl) | Symmetric Stretching | ~1145 | Strong |

| C=C (Alkene) | Stretching | ~1640 | Medium |

| C-H (Aromatic) | Stretching | ~3060 | Medium-Weak |

| C-H (sp³ Alkyl) | Stretching | ~2850 - 2960 | Strong |

Synthetic Utility and Applications of 6 Benzenesulfonyl Undec 1 En 5 One in Complex Molecule Construction

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of the benzenesulfonyl group and the ketone, along with the unsaturation provided by the undecene chain, renders 6-(benzenesulfonyl)undec-1-en-5-one a valuable synthon in organic chemistry. γ-Keto sulfones, a class of compounds to which this compound belongs, are recognized as versatile building blocks and important intermediates in both organic synthesis and pharmaceutical chemistry. semanticscholar.orgrsc.org Their utility stems from the presence of multiple reactive sites that can be selectively targeted to build molecular complexity.

The structure of this compound allows for its transformation into a variety of more complex alkenyl sulfones and ketones. The presence of the sulfonyl group, a strong electron-withdrawing group, activates the adjacent methylene (B1212753) protons, facilitating a range of carbon-carbon bond-forming reactions.

Recent advances in organic synthesis have highlighted methods for the preparation of γ-keto sulfones through the hydrosulfonylation of α,β-unsaturated ketones. semanticscholar.orgrsc.orgnih.govrsc.org This suggests a plausible synthetic route to this compound itself, by reacting an appropriate α,β-unsaturated ketone with a benzenesulfinic acid salt. Once formed, this γ-keto sulfone can undergo further modifications. For instance, the ketone functionality can be subjected to olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to introduce new carbon-carbon double bonds, thereby generating more elaborate diene sulfones.